molecular formula C12H20O B1148710 (Z,Z,E)-3,6,8-Dodecatrien-1-ol CAS No. 19926-63-7

(Z,Z,E)-3,6,8-Dodecatrien-1-ol

Cat. No.: B1148710
CAS No.: 19926-63-7
M. Wt: 180.2866
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Polyunsaturated Alcohols in Interspecific and Intraspecific Chemical Communication

Polyunsaturated alcohols are a significant class of compounds in the language of chemical ecology. In intraspecific communication (between individuals of the same species), these molecules, often derivatives of fatty acids, are widely used as pheromones. wikipedia.org They are integral to signaling for mating, aggregation, alarm, and trail-following. wikipedia.orgnih.gov For instance, many female moths release long-chain unsaturated alcohols as sex attractants. nih.gov In social insects like termites, ants, and bees, these chemical messengers are vital for maintaining colony structure and coordinating social activities such as foraging and defense. nih.govresearchgate.net The specific geometry (Z or E isomers) and the position of the double bonds in the carbon chain are critical for the molecule's activity, allowing for a high degree of specificity in the signals. wikipedia.org

In interspecific communication (between different species), polyunsaturated alcohols can act as kairomones, allomones, or synomones. For example, a pheromone released by one species might be intercepted by a predator or parasitoid of another species as a kairomone to locate its victim. The complexity of these chemical interactions, mediated by compounds like polyunsaturated alcohols, forms the basis of intricate ecological networks. acs.org

Historical Context of (Z,Z,E)-3,6,8-Dodecatrien-1-ol Discovery and Initial Characterization in Biological Systems

The identification of this compound as a key semiochemical is rooted in the broader study of termite pheromones, which began to gain significant traction in the latter half of the 20th century. researchgate.net Following the pioneering identification of the first insect pheromone, bombykol, from the silk moth in 1959, researchers began to investigate the chemical signals of other insects, including social insects like termites. wikipedia.orgrutgers.edu

This compound was first identified as the primary trail-following pheromone in various species of subterranean termites of the family Rhinotermitidae. frontiersin.org Subsequent research in 1991 definitively identified it as the female sex pheromone in the higher fungus-growing termite, Pseudacanthotermes spiniger. nih.gov In this species, the compound was isolated from the sternal glands of winged reproductive termites (alates) and was found to induce attraction and sexual excitation in males. nih.gov Interestingly, the alcohol is present in both sexes but is found in significantly higher quantities in females. nih.gov

Further studies confirmed its role as a trail pheromone in numerous termite species, including those in the genera Reticulitermes and Coptotermes. researchgate.netucr.edugoogle.com It was established that worker termites secrete this compound from their sternal glands to lay chemical trails, which recruit and orient nestmates to food sources. ucr.edugoogle.com The minimal concentration threshold to elicit a trail-following response in workers of the western subterranean termite, Reticulitermes hesperus, was determined to be between 0.01 and 0.1 femtograms per centimeter. ucr.edu

Overview of the Multidisciplinary Research Landscape Pertaining to this compound

Research on this compound spans several scientific disciplines, reflecting its multifaceted importance.

Chemical Ecology and Entomology: This is the core area of research, focusing on the compound's biological function. Studies investigate its role in termite behavior, including trail-following, mating, and colony recognition. researchgate.netucr.edu Researchers have explored how the same molecule can elicit different behaviors depending on the social context, the concentration, and the receiving caste (e.g., worker vs. reproductive). nih.govucr.edu Its use as a common pheromone across multiple termite families, such as Rhinotermitidae and Termitidae, is also a subject of evolutionary and phylogenetic inquiry. frontiersin.orgnih.gov

Organic and Synthetic Chemistry: The precise chemical structure of this compound, with its specific stereochemistry, has prompted significant efforts in organic synthesis. Chemists have developed various synthetic routes to produce the compound and its geometric isomers for research and practical applications. pherobase.com This work is crucial for confirming the identity of the natural pheromone and for providing sufficient quantities for behavioral bioassays and potential pest management strategies.

Pest Management: Given that many termite species that utilize this pheromone are significant economic pests, there is considerable interest in harnessing this compound for termite control. researchgate.netgoogle.com Research in this area explores its use in monitoring traps to detect termite presence and in "lure-and-kill" or trail-disruption strategies. The goal is to manipulate termite foraging behavior, leading them to bait stations containing toxins or disrupting their ability to find and exploit food sources. google.com

Chemical Compound Properties

PropertyValue
Chemical Name This compound
Molecular Formula C12H20O
Molecular Weight 180.29 g/mol
CAS Number 19926-63-7
IUPAC Name (3Z,6Z,8E)-dodeca-3,6,8-trien-1-ol

Biological Activity of this compound in Termite Species

Termite SpeciesFamilyFunction
Pseudacanthotermes spinigerTermitidaeSex Pheromone, Trail Pheromone
Pseudacanthotermes militarisTermitidaeSex Pheromone, Trail Pheromone
Reticulitermes santonensisRhinotermitidaeSex Pheromone, Trail Pheromone
Reticulitermes hesperusRhinotermitidaeTrail Pheromone
Coptotermes gestroiRhinotermitidaeTrail Pheromone
Heterotermes tenuisRhinotermitidaeTrail Pheromone
Cornitermes bequaertiTermitidaeSex Pheromone, Trail Pheromone
Cornitermes cumulansTermitidaeSex Pheromone (with (E)-nerolidol)
Cornitermes silverstriiTermitidaeSex Pheromone (part of a blend)

Properties

CAS No.

19926-63-7

Molecular Formula

C12H20O

Molecular Weight

180.2866

Origin of Product

United States

Biological Production and Biosynthetic Pathways of Z,z,e 3,6,8 Dodecatrien 1 Ol

Endogenous Biosynthesis in Eusocial Insects

Within termite colonies, (Z,Z,E)-3,6,8-dodecatrien-1-ol is a key pheromone that mediates critical social behaviors such as foraging and reproduction. Its production is a controlled, endogenous process occurring in specialized exocrine glands.

Localization of Production within Termite Exocrine Glands (e.g., Sternal Glands)

The primary site for the synthesis and secretion of this compound in termites is the sternal gland, an exocrine gland located on the abdominal sternites. researcher.liferesearchgate.netscielo.br Research has identified this compound in the sternal gland secretions of numerous termite species across different families, particularly within the Rhinotermitidae and Termitidae. frontiersin.orggoogle.com For instance, it has been isolated from the sternal glands of alates (reproductive caste) of the fungus-growing termite Pseudacanthotermes spiniger, where it functions as a female sex pheromone. nih.gov In worker castes of species like Reticulitermes santonensis and Microcerotermes exiguus, the sternal gland secretes this alcohol as the major component of the trail-following pheromone, which recruits and orients nestmates to food sources. researcher.lifescielo.sa.crucr.ac.cr The dual function of this compound as both a trail and sex pheromone in some species highlights a strategy of chemical parsimony in termite communication. researcher.lifescielo.br

Table 1: Selected Termite Species and the Glandular Source of this compound

FamilySpeciesGlandPheromonal Function
RhinotermitidaeReticulitermes santonensisSternal GlandTrail-following, Sex
RhinotermitidaeReticulitermes lucifugus grasseiSternal GlandTrail-following, Sex
RhinotermitidaeCoptotermes formosanusSternal GlandTrail-following
TermitidaePseudacanthotermes spinigerSternal GlandSex
TermitidaeMicrocerotermes exiguusSternal GlandTrail-following

Elucidation of Precursor Molecules and Metabolic Intermediates

The biosynthetic pathway for this compound in termites, like most fatty acid-derived insect pheromones, is understood to originate from primary metabolism. The general pathway involves the modification of common fatty acids. While the precise sequence has not been fully elucidated for this specific compound in termites, it is hypothesized to begin with a polyunsaturated fatty acid (PUFA) precursor.

A crucial discovery in termite biology is their ability to synthesize linoleic acid (a C18 PUFA) de novo, a capacity absent in most animals which must obtain it from their diet. oup.com Given that this compound is a C12 compound, its biosynthesis from a C18 precursor like linoleic acid would necessitate a chain-shortening process, likely through limited rounds of β-oxidation. The pathway would involve the initial synthesis of a C18 fatty acyl-CoA, followed by specific desaturation steps to introduce double bonds at the correct positions, chain-shortening to a C12 acyl-CoA intermediate, and finally, reduction of the carbonyl group to the primary alcohol.

Enzymatic Systems and Genetic Regulation Governing this compound Production

The conversion of a fatty acid precursor into this compound requires a suite of specialized enzymes. Although the specific genes coding for these enzymes in the context of dodecatrienol (B1260970) synthesis in termites remain largely uncharacterized, the key enzyme families involved are known from studies of pheromone biosynthesis in other insects.

Fatty Acyl-CoA Desaturases (FADs): These enzymes are critical for introducing double bonds at specific positions along the fatty acid chain, which is essential for the pheromone's structure and activity. Termites possess a range of FAD genes, including the Δ12-desaturase required to produce linoleic acid from oleic acid, a foundational step for creating polyunsaturated precursors. oup.com

β-oxidation Enzymes: To shorten a C18 precursor to a C12 pheromone, a limited and controlled cycle of β-oxidation would be required to remove three successive two-carbon units.

Fatty Acyl-CoA Reductases (FARs): This enzyme family is responsible for the final step, reducing the fatty acyl-CoA intermediate to the corresponding alcohol, this compound.

The genetic regulation of this pathway is likely complex, ensuring that the pheromone is produced in the correct gland (the sternal gland), at the appropriate time, and in the specific caste (e.g., workers for trail-following, alates for mating). While transcriptomic studies in termites have identified numerous genes involved in chemical synthesis, such as those for diterpene production in the frontal gland, the specific regulatory genes controlling the dodecatrienol pathway in the sternal gland are yet to be identified. nih.govresearchgate.net

Production by Fungal Symbionts and Associated Organisms

Beyond its role as an endogenous termite pheromone, this compound is also produced by certain fungi that have a close ecological relationship with termites.

Role of Brown Rot Fungi (e.g., Gloeophyllum trabeum) in this compound Synthesis

The brown rot fungus Gloeophyllum trabeum is well-documented to synthesize this compound. researchgate.net This compound has been successfully isolated from wood decayed by G. trabeum. scielo.brresearchgate.net The fungus produces the alcohol as a secondary metabolite during the process of lignocellulose degradation. Transcriptome analyses of G. trabeum grown on wood substrates show significant upregulation of genes related to secondary metabolism, including cytochrome P450s and terpene synthases, indicating a complex metabolic response during wood decay, which includes the production of volatile compounds like dodecatrienol. plos.orgplos.org

Mechanisms of Fungal Contribution to Termite Chemical Ecology

The production of this compound by Gloeophyllum trabeum is a pivotal mechanism in termite chemical ecology. For termites, the fungus-produced alcohol functions as a kairomone—a chemical signal emitted by one species that benefits another. Subterranean termites are highly sensitive to this compound and use it as a powerful chemical cue to locate and orient towards decaying wood, their primary food source. scielo.brresearchgate.net The volatile signal released by the fungus permeates the soil and creates a concentration gradient that termites can follow, guiding their tunneling and foraging activities directly to the nutrient source. researchgate.net This inter-kingdom signaling, where a fungus produces a compound identical to an insect's own pheromone, facilitates termite foraging success and highlights the intricate chemical links that structure their ecosystem.

Research Findings on Biotic Interactions

The most well-documented role for this compound is as a trail-following pheromone in numerous termite species. nih.gov When foraging workers discover a food source, they return to the nest while depositing the pheromone from their sternal gland. frontiersin.org This chemical trail then guides nestmates to the food, a critical process for efficient resource exploitation and recruitment. researchgate.net

The behavioral response of termites to this compound is highly dependent on its concentration. Research on Reticulitermes hesperus has shown a minimal response threshold between 0.01 and 0.1 fg/cm. researchgate.net The optimal concentration for inducing trail-following behavior was found to be 10 fg/cm. researchgate.net Interestingly, at high concentrations (greater than 10 pg/cm), the compound becomes repellent to workers. researchgate.net In addition to guiding orientation, the pheromone can also act as an arrestant, causing termites to slow down and aggregate in a specific area. ucr.edu

A significant interspecific interaction facilitated by this compound involves termites and the brown-rot fungus, Gloeophyllum trabeum. This fungus produces this compound, the same chemical termites use for trail-following. researchgate.netucr.edu This phenomenon, known as chemical mimicry, makes wood decayed by G. trabeum highly attractive to termites, who then use the fungus as a food source. ucr.eduhawaii.edu This interaction provides a clear chemical cue for termites to locate resources, demonstrating a sophisticated biotic relationship where a fungus produces a compound that directly manipulates the behavior of an insect.

The compound's function is not limited to foraging. In several termite species, it also acts as a sex pheromone, mediating communication between reproductive individuals (alates). researchgate.netscience.gov For example, in Pseudacanthotermes spiniger, females release the pheromone to attract males for mating. science.gov This dual function as both a trail and sex pheromone highlights the chemical parsimony often observed in the communication systems of social insects. researchgate.net

Data Tables

Table 1: Termite Species Utilizing this compound

FamilySpeciesFunction(s)
RhinotermitidaeReticulitermes hesperusTrail-Following Pheromone, Arrestant researchgate.netucr.edu
RhinotermitidaeReticulitermes virginicusTrail-Following Pheromone scielo.br
RhinotermitidaeReticulitermes santonensisTrail-Following & Sex Pheromone researchgate.net
RhinotermitidaeReticulitermes lucifugus grasseiTrail-Following Pheromone researchgate.net
RhinotermitidaeReticulitermes speratusTrail-Following Pheromone scielo.br
RhinotermitidaeCoptotermes formosanusTrail-Following Pheromone scielo.brnih.gov
RhinotermitidaeProrhinotermes simplexPheromone Component pherobase.com
TermitidaePseudacanthotermes spinigerSex Pheromone, Trail-Following Pheromone science.gov
TermitidaeMicrocerotermes exiguusTrail-Following Pheromone nih.gov

Table 2: Concentration-Dependent Behavioral Responses in Termites

OrganismConcentrationObserved Behavior
Reticulitermes hesperus0.01 - 0.1 fg/cmMinimal Threshold for Response researchgate.net
Reticulitermes hesperus10 fg/cmOptimal Trail-Following researchgate.net
Reticulitermes hesperus>10 pg/cmRepellent Effect researchgate.net
Reticulitermes hesperus10 fg/cm²Arrestant for Worker Termites ucr.edu
Reticulitermes hesperus5 ng/cm²Arrestant for Male Alates ucr.edu
Ancistrotermes pakistanicus0.1 pg/cmTrail-Following (for related dodecadienol) researchgate.net

Stereochemical Precision and Synthetic Methodologies of Z,z,e 3,6,8 Dodecatrien 1 Ol

Importance of (Z,Z,E) Stereoisomerism in Biological Activity

(Z,Z,E)-3,6,8-Dodecatrien-1-ol has been identified as the primary trail-following pheromone in several species of the termite family Rhinotermitidae, including those of the genus Reticulitermes and Coptotermes. scielo.brresearchgate.net It also functions as a sex pheromone in some species, such as the higher fungus-growing termite Pseudacanthotermes spiniger. dntb.gov.uascielo.br The behavioral response elicited by this compound is highly dependent on its stereochemical configuration.

The biological activity of 3,6,8-dodecatrien-1-ol (B13782211) is not a general property of the molecule but is specific to the (Z,Z,E) isomer. Research involving the synthesis and bioassay of various geometric isomers has demonstrated that even slight changes in the configuration of the double bonds can lead to a significant reduction or complete loss of pheromonal activity. In some cases, other isomers can even be inhibitory.

For instance, in trail-following bioassays with Reticulitermes hesperus, the (Z,Z,E) isomer was found to be the most active, inducing optimal trail-following behavior at a concentration of 10 fg/cm. ucr.edu Higher concentrations of this isomer were found to be repellent. ucr.edu Studies on other isomers have consistently shown lower activity compared to the natural (Z,Z,E) form. The synthesis of all eight possible geometric isomers of 3,6,8-dodecatrien-1-ol has enabled detailed comparative analyses of their biological functions. pherobase.com While the (Z,Z,E) isomer is a major component of the trail pheromone for many species, the (Z,E,E) isomer has been identified as a minor component in the trail pheromone of Coptotermes formosanus. dntb.gov.ua

Isomer of 3,6,8-Dodecatrien-1-olObserved Biological Activity/RoleRelevant Termite SpeciesCitation
(3Z,6Z,8E)Major trail-following pheromone component; Sex pheromoneReticulitermes spp., Coptotermes formosanus, Pseudacanthotermes spiniger dntb.gov.uascielo.brresearchgate.net
(3Z,6E,8E)Synthesized for comparative bioassays; generally low activityReticulitermes lucifugus tandfonline.comresearchgate.net
(3Z,6E,8Z)Synthesized for comparative bioassays; generally low activityReticulitermes lucifugus tandfonline.comresearchgate.net
(3Z,6Z,8Z)Synthesized for comparative bioassays; generally low activityReticulitermes lucifugus tandfonline.comresearchgate.net
(Z,E,E)Minor trail-following pheromone componentCoptotermes formosanus dntb.gov.ua

The high specificity of the (Z,Z,E) isomer implies a precise molecular fit with olfactory receptors (ORs) located in the antennae of termites. elifesciences.org The geometry of the pheromone molecule must be complementary to the binding site of its specific receptor to trigger the conformational changes necessary for initiating a signal transduction cascade, which ultimately leads to a behavioral response. Electroantennographic (EAG) studies have confirmed that termite antennae are highly sensitive to this compound. dntb.gov.uascielo.br Recent research has moved towards identifying the specific ORs responsible for detecting trail pheromones. For example, studies in the termite Prorhinotermes simplex have focused on deorphanizing its repertoire of ORs to find the receptor for its trail pheromone, neocembrene, using similar principles that apply to dodecatrienol (B1260970) perception in other species. elifesciences.org The specific arrangement of the three double bonds and the terminal alcohol group in the (Z,Z,E) isomer are all critical features for effective binding and receptor activation.

Advanced Chemical Synthesis of this compound

The demand for stereochemically pure this compound for research and potential pest management applications has driven the development of numerous synthetic strategies. The primary challenge lies in controlling the geometry of the three carbon-carbon double bonds.

The construction of the specific double bond geometries in this compound relies on a toolkit of modern stereoselective reactions.

Alkyne Chemistries: The partial reduction of alkynes is a powerful method for generating stereodefined alkenes. The reduction of an internal alkyne with Lindlar's catalyst or similar poisoned palladium catalysts typically yields a (Z)-alkene, while reduction with sodium in liquid ammonia (B1221849) (Birch reduction) or with lithium aluminum hydride produces an (E)-alkene. researchgate.net Coupling reactions involving alkynes, such as copper-mediated or palladium-promoted couplings, are also central to building the carbon skeleton. tandfonline.comresearchgate.net For instance, a key step in one synthesis was the copper-mediated coupling between a Grignard reagent derived from an alkyne and a mesylate ester to construct the C12 carbon skeleton. tandfonline.com

Wittig Reactions: The Wittig reaction and its variants (e.g., Horner-Wadsworth-Emmons reaction) are fundamental for creating C=C bonds with predictable stereochemistry. wikipedia.orglibretexts.org Non-stabilized ylides generally lead to (Z)-alkenes, whereas stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org By choosing the appropriate phosphonium (B103445) ylide and carbonyl compound, specific double bonds within the dodecatrienol framework can be constructed. scirp.orgmasterorganicchemistry.com The key step in one synthesis of a related pheromone involved a Wittig coupling of an aldehyde with an ester-bearing phosphonium salt to construct a Z-alkene. researchgate.net

Hydroboration-Oxidation: This two-step reaction sequence is a classic method for the anti-Markovnikov hydration of an alkene or alkyne. While not a primary method for creating the C=C bonds in this specific triene, it can be used to introduce the terminal alcohol functionality from a precursor containing a terminal double bond.

Synthetic ApproachKey Reactions / IntermediatesNumber of StepsOverall YieldCitation
Convergent SynthesisCoupling of 5-(tert-butyldimethylsilyloxy)-2-pentyn-1-yl p-toluenesulfonate and (E)-3-hepten-1-yneNot specifiedNot specified tandfonline.comresearchgate.net
Convergent, Stereoselective SynthesisStarting from 1-pentyne (B49018) and 3-butyn-1-ol10~6% scielo.br
Gram-Scale Stereoselective SynthesisCopper-mediated coupling of organomagnesium and mesyl ester fragmentsNot specifiedNot specified tandfonline.com
General Pheromone Synthesis ImprovementIron-mediated cross-couplingVariable (e.g., 4-6 steps for other pheromones)Variable (e.g., 38-40% for other pheromones) acs.orgnih.gov

Analytical and Bioanalytical Techniques for Z,z,e 3,6,8 Dodecatrien 1 Ol

Extraction and Sample Preparation Methodologies from Biological Matrices

Obtaining a clean, concentrated sample of (Z,Z,E)-3,6,8-dodecatrien-1-ol from complex biological matrices, such as insect glands or whole bodies, is a critical first step in its analysis. The choice of method depends on the required sensitivity and the nature of the biological sample.

Solid Phase Microextraction (SPME) is a solvent-free, highly sensitive technique ideal for the analysis of volatile and semi-volatile organic compounds from biological samples. nih.govresearchgate.net It combines sampling, extraction, and concentration into a single step. researchgate.net The method utilizes a fused silica (B1680970) fiber coated with a sorbent material. This fiber can be exposed to the headspace above a sample or directly immersed into a liquid sample to adsorb analytes. nih.govresearchgate.net

In the context of this compound analysis, SPME has been successfully employed to sample the sternal gland secretions of termites. researchgate.net This approach is particularly advantageous for trace analysis as it effectively concentrates the pheromone from a minute biological source onto the fiber, which is then directly desorbed into the injector of a gas chromatograph for analysis. researchgate.netresearchgate.net

Table 1: SPME Protocol for this compound Analysis

Step Description Purpose
Fiber Selection A fiber with a suitable coating (e.g., Polydimethylsiloxane/Divinylbenzene) is chosen. To effectively adsorb the semi-volatile dodecatrienol (B1260970) from the matrix.
Extraction The SPME fiber is exposed to the headspace of the biological sample (e.g., dissected sternal gland) for a defined period. Analytes partition from the sample matrix to the fiber coating until equilibrium is reached.

| Desorption | The fiber is retracted and inserted into the heated injection port of a Gas Chromatograph (GC). | The high temperature desorbs the trapped analytes from the fiber into the GC system for separation and analysis. |

Traditional solvent extraction remains a robust method for obtaining larger quantities of analytes from biological tissues. This process involves macerating the biological matrix in an appropriate organic solvent to dissolve the target compounds.

For the extraction of this compound from termites, solvents such as hexane (B92381) have been utilized. researchgate.net The general procedure involves soaking or homogenizing the sample (e.g., whole worker termites or specific glands) in the solvent. More exhaustive techniques like Soxhlet extraction using solvents such as methanol (B129727) can also be employed to ensure complete recovery of the compound from the tissue. researchgate.net Following the initial extraction, the crude extract typically contains lipids and other interfering compounds that must be removed through purification steps like column chromatography or solid-phase extraction (SPE) to yield a clean sample suitable for analysis.

Table 2: General Solvent Extraction Protocol

Step Description Details
1. Sample Homogenization The biological matrix (e.g., insect glands) is ground or homogenized. Increases surface area for efficient solvent penetration.
2. Extraction The homogenized sample is repeatedly washed or soaked with an organic solvent. Hexane is a common choice for nonpolar to moderately polar compounds like dodecatrienol. researchgate.net
3. Concentration The solvent is evaporated under a gentle stream of nitrogen or using a rotary evaporator. Reduces the sample volume and concentrates the analyte.

| 4. Purification (Clean-up) | The concentrated extract is passed through a chromatographic column (e.g., silica gel). | Removes interfering substances, isolating the fraction containing the target compound. |

Chromatographic and Spectroscopic Characterization

Following extraction and purification, a combination of chromatographic and spectroscopic techniques is essential for the definitive identification, quantification, and structural elucidation of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone technique for the analysis of volatile compounds like this compound. In this method, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of a long capillary column. As each compound elutes from the column, it enters a mass spectrometer, which bombards it with electrons, causing it to fragment in a predictable pattern.

The combination of the retention time from the GC and the fragmentation pattern (mass spectrum) from the MS provides a highly specific fingerprint for the compound. The identification of this compound in termite sternal gland extracts has been confirmed by matching both the retention indices and the mass spectra of the natural product with those of a synthetic standard. researchgate.net GC-MS is also a powerful quantitative tool, where the abundance of the compound can be determined by measuring the area of its chromatographic peak.

Table 3: GC-MS Data for this compound

Parameter Description
Retention Time (RT) The specific time at which the compound elutes from the GC column. Varies with column type and temperature program.
Molecular Ion (M+) The peak corresponding to the intact molecule. For C₁₂H₂₀O, this is m/z 180.
Key Fragment Ions (m/z) Characteristic fragments include those from the loss of water (m/z 162), cleavage of alkyl chains, and other rearrangements.

| Quantification Ion | A specific, abundant fragment ion is often chosen for quantification to enhance sensitivity and selectivity. |

While standard GC-MS is excellent for general identification, discriminating between geometric isomers can be challenging as they often have very similar retention times and mass spectra. High-Resolution Mass Spectrometry (HRMS) provides a solution by measuring the mass-to-charge ratio (m/z) of ions with extremely high accuracy, allowing for the determination of a compound's elemental formula. uv.mx

When coupled with Selected Ion Monitoring (SIM), where the mass spectrometer is set to detect only a few specific ions, the technique becomes highly sensitive and selective. GC-MS-HR-SIM can distinguish between isomers of dodecatrienol by focusing on the precise mass of the molecular ion or key fragments. Even subtle differences in fragmentation patterns between isomers can be exploited for their differentiation, a capability that is crucial when confirming the specific (Z,Z,E) configuration against other possibilities.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, including the precise determination of stereochemistry. smbstcollege.com For a molecule like this compound, ¹H NMR and ¹³C NMR are used to map out the carbon-hydrogen framework.

The geometry of the double bonds (Z or E) is determined by analyzing the coupling constants (J-values) between protons on the double bonds in the ¹H NMR spectrum. smbstcollege.com Furthermore, advanced two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can confirm the connectivity of atoms and the spatial proximity of protons, respectively, providing definitive proof of the (Z,Z,E) arrangement. smbstcollege.comscispace.com

Table 4: Expected NMR Data Characteristics for this compound

NMR Technique Information Provided
¹H NMR Provides information on the number and type of protons. Chemical shifts indicate the electronic environment. Coupling constants (J-values) for vinylic protons help assign double bond geometry (typically smaller J for Z, larger for E).
¹³C NMR Shows the number of unique carbon atoms in the molecule. Chemical shifts distinguish between sp³, sp², and alcohol-bearing carbons.

| 2D NMR (COSY, NOESY) | COSY confirms proton-proton coupling pathways, establishing the sequence of atoms. NOESY reveals through-space correlations, confirming the Z/E geometry by showing which protons are close to each other. scispace.com |

Infrared (IR) Spectroscopy and Other Spectroscopic Techniques

The structural elucidation of this compound has been accomplished through a combination of spectroscopic methods, including gas chromatography-mass spectrometry (GC-MS), gas chromatography-Fourier transform infrared spectroscopy (GC-FTIR), and nuclear magnetic resonance (NMR) spectroscopy. nih.gov These techniques are crucial for identifying the compound from natural sources, such as the sternal glands of termites, and for confirming the structure of synthetically produced analogues.

While detailed IR absorption spectra are not extensively published in all research, the use of GC-FTIR has been pivotal in the identification of this unsaturated alcohol. nih.gov The IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) group, C-O stretching, C=C stretching of the alkene groups, and C-H stretching and bending vibrations.

Table 1: 13C NMR Spectroscopic Data for synthetic this compound.

Carbon Atom Chemical Shift (δ) in ppm
1 61.2
2 35.0
3 122.8
4 135.0
5 21.7
6 129.4
7 144.7
8 109.2
9 10.3
10 22.8
11 77.1

Data sourced from Batista-Pereira et al. (2004) researchgate.net

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is instrumental in both identifying and quantifying this compound in termite extracts. The mass spectrum of this compound exhibits a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern that aids in its definitive identification.

Electrophysiological and Behavioral Bioassays

Electroantennography (EAG) for Olfactory Receptor Response Profiling

Electroantennography (EAG) is a technique used to measure the electrical responses of an insect's antenna to volatile compounds, providing insight into which chemicals can be detected by its olfactory receptors. EAG bioassays have been instrumental in determining the sensitivity and selectivity of termite antennae to this compound.

In a study on the subterranean termite Heterotermes tenuis, EAG was used to measure the antennal responses of worker termites to the synthetic compound. The results demonstrated that the antennae of H. tenuis workers produced a significant electrical response when stimulated with this compound, indicating the presence of specific olfactory receptors for this compound. scielo.br The mean depolarization of the antennal receptors was quantified, showing a clear response to the synthetic pheromone compared to a control stimulus (hexane). scielo.br

Interestingly, the study also found that a binary mixture of this compound and its (Z,Z,Z)-isomer elicited the highest depolarization in the antennae of H. tenuis workers. scielo.br This suggests that the olfactory system of this termite species may be tuned to a specific blend of isomers.

Table 2: Mean EAG Depolarization of Heterotermes tenuis Worker Antennae to Various Stimuli.

Stimulus Mean Depolarization (mV)
Hexane (Control) 0.15
Whole Worker Extract 0.55
This compound 0.35
(Z,Z,Z)-3,6,8-Dodecatrien-1-ol 0.25

Data sourced from Batista-Pereira et al. (2004) scielo.br

These EAG studies provide electrophysiological evidence for the perception of this compound by termites and are a critical step in understanding its role in their chemical communication.

Quantifying Behavioral Responses (e.g., Trail Following, Sex Attraction) to Synthetic this compound

Behavioral bioassays are essential for determining the biological function of a semiochemical. For this compound, these assays have primarily focused on its role in trail following and sex attraction in various termite species.

In the western subterranean termite, Reticulitermes hesperus, detailed studies have quantified the trail-following behavior of workers in response to synthetic this compound. ucr.edunih.gov These bioassays have established a clear dose-dependent response. A minimal threshold concentration for inducing a response in workers was found to be between 0.01 and 0.1 fg/cm. ucr.edunih.gov The optimal trail-following behavior was observed at a concentration of 10 fg/cm. ucr.edunih.gov Interestingly, concentrations above 10 pg/cm were found to be repellent to the workers, indicating a finely tuned response to this chemical signal. ucr.edunih.gov

Table 3: Behavioral Responses of Reticulitermes hesperus Workers to Synthetic this compound.

Concentration per cm of Trail Behavioral Response
0.01 - 0.1 fg Minimal Threshold for Response
10 fg Optimal Trail-Following

Data sourced from Saran et al. (2007) ucr.edunih.gov

Further behavioral studies with R. hesperus have shown that this compound also acts as an arrestant for worker termites at a concentration of 10 fg/cm². ucr.edunih.gov

Beyond trail following, this compound has been identified as a sex pheromone in several termite species. In the fungus-growing termite Pseudacanthotermes spiniger, it has been identified as the female-produced sex pheromone that induces attraction and excitation in males. nih.gov It has also been suggested to be a component of the female sex pheromone in Reticulitermes santonensis. researchgate.net In this species, the compound elicits trail-following at low concentrations and acts as a sex attractant for males at higher concentrations, highlighting its dual role depending on the concentration and behavioral context. researchgate.net

Ecological and Behavioral Roles of Z,z,e 3,6,8 Dodecatrien 1 Ol in Insect Societies

Trail-Following Pheromone Functionality in Termites (Isoptera)

(Z,Z,E)-3,6,8-Dodecatrien-1-ol is one of the most significant and widely recognized trail-following pheromones in termites, facilitating efficient navigation and resource exploitation. Secreted from the sternal gland, this compound lays a chemical path that nestmates can detect and follow, ensuring a coordinated effort in foraging activities.

This compound is a remarkably conserved trail pheromone component across different termite families, notably the Rhinotermitidae (lower termites) and Termitidae (higher termites). Research has identified its use in at least 12 species within Rhinotermitidae and 24 species in Termitidae, highlighting its widespread importance in their chemical ecology. frontiersin.orgbio-conferences.org Many species within the genera Reticulitermes and Coptotermes utilize this compound as the primary component of their trail pheromone. researchgate.net For instance, it has been identified in species such as Reticulitermes virginicus and Coptotermes formosanus. oup.com

While this compound is a common denominator, species specificity can be achieved through the addition of minor, species-specific compounds to the pheromone blend. frontiersin.org For example, while C. formosanus uses this compound as the major component, it also possesses a minor component, (Z,E,E)-dodecatrien-1-ol, which is not found in Reticulitermes speratus and may serve as a species-specific factor. nih.gov This suggests that while the primary compound creates a broadly understandable trail, subtle chemical variations can allow termites to distinguish their own colony's trails from those of other species, which is particularly advantageous for sympatric species. frontiersin.org The presence of this alcohol in both the higher termite subfamily Macrotermitinae and the lower termite family Rhinotermitidae suggests a close phylogenetic relationship. nih.gov

The behavioral response of termites to this compound is critically dependent on its concentration in the environment. nih.gov There is a distinct range of concentrations within which the pheromone is effective, with levels below the minimum threshold failing to elicit a response and excessively high concentrations acting as a repellent. nih.gov

In the western subterranean termite, Reticulitermes hesperus, the minimal threshold concentration required to induce a trail-following response in workers and secondary reproductives is between 0.01 and 0.1 fg/cm. nih.gov The optimal trail-following behavior for workers of this species is observed at a concentration of 10 fg/cm. nih.gov However, concentrations exceeding 10 pg/cm become repellent to the workers, causing them to avoid the trail. nih.gov This concentration-dependent response is crucial for maintaining organized foraging, as it can help termites to differentiate between a heavily used, important trail and an area of pheromone over-saturation that might signify danger or a false signal.

The compound can also act as an arrestant at specific concentrations, causing termites to cease movement and remain in a particular area. nih.gov For R. hesperus workers, this occurs at 10 fg/cm², while for male alates, the arrestant effect is observed at 5 ng/cm². nih.govucr.edu

Concentration-Dependent Responses to this compound in Reticulitermes hesperus
ConcentrationBehavioral ResponseCaste
0.01 - 0.1 fg/cmMinimal Threshold for Trail FollowingWorkers & Secondary Reproductives
10 fg/cmOptimal Trail FollowingWorkers
>10 pg/cmRepellentWorkers
10 fg/cm²ArrestantWorkers
5 ng/cm²ArrestantMale Alates

The physical properties of this compound, particularly its volatility, play a significant role in the dynamics of termite foraging trails. The pheromone is relatively ephemeral and evaporates quickly, especially in open environments. researchgate.net This characteristic necessitates that trails be continuously reinforced by foraging termites to remain active. researchgate.netnih.gov

In studies with Reticulitermes hesperus, it was found that repetitive passages of 28 or more termites were required to establish a discernible pheromone trail. nih.gov Once established, these trails have a limited lifespan, lasting less than 48 hours if not reinforced. nih.govucr.edu The rate of pheromone evaporation is a critical factor influencing foraging efficiency. bio-conferences.org A rapid evaporation rate means trails dissipate quickly, requiring more frequent reinforcement, while a very slow rate could lead to an accumulation of old trails, potentially confusing the termites. bio-conferences.org Therefore, the inherent volatility of this compound ensures that only currently active and relevant foraging paths are maintained, allowing the colony to adapt its foraging strategy to a changing environment.

This compound is a multifunctional signal that does more than just provide a path for orientation. It is integral to the entire foraging process, including recruitment of nestmates to a food source. researchgate.net When a foraging worker discovers food, it returns to the nest, depositing the trail pheromone to guide others. This chemical signal elicits both orientation, guiding the direction of travel, and recruitment, stimulating other workers to leave the nest and follow the trail. researchgate.net

At higher doses (10 fg/cm² for workers and 5 ng/cm² for alates in R. hesperus), contact with the compound causes a state of high excitement, characterized by increased antennation and palpation, with the termites repeatedly returning to the treated area. nih.govucr.edu This suggests the pheromone can act as a powerful local stimulus to aggregate termites at a point of interest. However, despite its role in guiding termites to food sources, the compound itself does not act as a feeding stimulant. nih.gov The context in which the pheromone is presented is crucial; it effectively elicits trail-following behavior only when laid down as a thin line, mimicking a natural trail. ucr.edu

Sex Pheromone Activity and Reproductive Communication

Beyond its role in foraging, this compound also functions as a sex pheromone in the reproductive communication of several termite species. This dual functionality highlights the chemical's importance in key aspects of termite social life.

In certain species, this compound is released by female alates (winged reproductives) to attract males during the nuptial flight and subsequent colony foundation. nih.gov The same compound that guides workers to food can, in a different context and perhaps at a different concentration, mediate mate finding. nih.gov

For example, in the fungus-growing termite Pseudacanthotermes spiniger, this alcohol has been identified as the female sex pheromone that induces attraction and excitation in males. nih.gov It is present in both sexes but is found in much higher quantities in females. nih.gov Similarly, in Cornitermes bequaerti and Reticulitermes santonensis, this compound is used as both the trail-following pheromone for workers and as a sex-pairing pheromone for alates. frontiersin.orgucr.edufrontiersin.org This parsimonious use of a single molecule for two vital functions demonstrates the efficiency of chemical communication systems in these social insects. In some species, such as Cornitermes cumulans, it is used alone as a trail pheromone but is combined with (E)-nerolidol to function as a sex-pairing pheromone. frontiersin.org

Role in Alate Attraction and Tandem Behavior

This compound functions as a potent sex pheromone for winged termites, or alates, during their nuptial flights. researchgate.net Secreted by female alates from their sternal glands, this compound attracts male alates, often over significant distances. nih.gov In several species, such as Reticulitermes santonensis, this single compound is sufficient to elicit the full range of mating behaviors. frontiersin.org

Upon locating a female, the male is induced to engage in "tandem running," a characteristic courtship behavior where the male follows the female closely, often with his antennae in contact with her abdomen. This behavior is critical for pair bonding and the subsequent establishment of a new colony. Research on Reticulitermes hesperus has shown that while sternal gland extracts from females attract male alates, synthetic this compound acts as an arrestant, causing males to cease movement and remain in the vicinity of the chemical signal. nih.govucr.edu This suggests that while it is a key component, other factors in the natural extract may modulate the complete attractive and tandeming response.

The concentration of the pheromone can also influence its function. In R. santonensis, for instance, lower concentrations of this compound elicit trail-following behavior in both sexes, while higher concentrations specifically attract male alates for mating. researchgate.net This dual functionality highlights the parsimony and efficiency of chemical communication in these insects.

Interaction with Other Semiochemicals in Mating Systems

While this compound can act as a standalone sex pheromone in some species, in others, it is part of a more complex chemical cocktail that fine-tunes mating behavior. frontiersin.org The presence of additional compounds can enhance attraction, mediate species recognition, and solidify pair bonds.

For example, in Cornitermes cumulans, the sex-pairing pheromone is a blend of this compound and (E)-nerolidol. frontiersin.orgfrontiersin.org Similarly, Cornitermes silverstrii utilizes a three-component blend that includes these two compounds along with (Z)-3-dodecen-1-ol. frontiersin.org The necessity of these multi-component signals for eliciting a full behavioral response indicates a sophisticated system of chemical communication that relies on specific ratios and combinations of semiochemicals. frontiersin.org This complexity likely evolved to ensure reproductive isolation among closely related, sympatric species.

Multi-Component Pheromone Systems and Synergism

The efficacy of this compound is often significantly enhanced through synergistic interactions with other, often minor, components of the pheromone blend. This synergy is a common theme in the chemical ecology of termites, allowing for greater specificity and efficiency in communication.

Synergistic Effects of this compound with Minor Pheromone Components (e.g., Neocembrene)

In many termite species, this compound is a major component of the trail pheromone, which guides workers to food sources. researchgate.net However, its activity is often amplified by the presence of other compounds. A classic example of this is the interaction with neocembrene. In Reticulitermes hesperus, the trail pheromone is a synergistic blend of this compound and neocembrene. researchgate.net While the former can elicit trail-following on its own, the combination of the two compounds results in a significantly stronger and more precise response from worker termites. researchgate.net

This synergistic relationship allows for a more nuanced communication system. The different volatilities and detection thresholds of the components can provide termites with more information about the age and relevance of a trail, contributing to the complex foraging patterns observed in these insects.

Implications for Species Recognition and Reproductive Isolation

The evolution of multi-component pheromone systems, where this compound is a common central component, plays a critical role in maintaining reproductive barriers between different termite species. frontiersin.org While many species may share this primary attractant, the addition of species-specific minor components to the pheromone blend can create a unique chemical signature. frontiersin.org

This chemical specificity is crucial for preventing interbreeding between sympatric species, which are species that live in the same geographic area and could potentially encounter each other's mating signals. For instance, the unique blend of this compound with other compounds in different Cornitermes species likely helps males identify females of their own kind during nuptial flights, thus ensuring reproductive isolation. frontiersin.orgfrontiersin.org However, it is noted that the development of such species-specific signals can vary considerably among different groups of termites. frontiersin.org

Caste-Specific Chemical Communication and Polyethism

The production of and response to this compound can be highly dependent on the caste of the individual termite, reflecting the division of labor (polyethism) within the colony. While this compound is primarily known as a trail and sex pheromone, its role and the response it elicits can differ between workers, soldiers, and reproductives.

In Reticulitermes santonensis, the amount of this compound is approximately ten times higher in alates than in workers, which correlates with its dual function as a trail pheromone for workers and a sex pheromone for alates. researchgate.net This quantitative difference is a key factor in its context-dependent function. Workers follow trails marked with low concentrations of the pheromone to forage, while the high concentrations released by female alates signal reproductive readiness to males. researchgate.net

Furthermore, behavioral assays with Coptotermes havilandi and Heterotermes tenuis have shown that both workers and soldiers respond to synthetic this compound by following artificial trails. researchgate.net This indicates a shared response across non-reproductive castes for the purpose of recruitment and orientation. The differential production and perception of this key pheromone among castes are fundamental to the organization and efficiency of the termite society.

Evolutionary Ecology of this compound as a Pheromone

The widespread use of this compound across diverse termite lineages, particularly in the more evolutionarily advanced families Rhinotermitidae and Termitidae, suggests a deep evolutionary history for this compound as a semiochemical. frontiersin.orgfrontiersin.org Its presence in both the Macrotermitinae subfamily of higher termites and the lower termite family Rhinotermitidae has been interpreted as evidence of a close phylogenetic relationship between these groups. nih.gov

The dual functionality of this alcohol as both a trail and a sex pheromone in many species is an example of "pheromonal parsimony," where a single molecule is co-opted for multiple functions. frontiersin.orgresearchgate.net This evolutionary strategy is efficient, reducing the number of specialized biosynthetic pathways an organism needs to maintain. It is hypothesized that the ancestral function of this compound was likely related to trail-following, and it was later co-opted for a role in reproduction.

The diversification of pheromone blends, often by adding minor components to a conserved primary compound like this compound, is a recurring theme in termite evolution. This process of chemical elaboration likely arose in response to selective pressures for more precise and species-specific communication, especially in environments with multiple, closely related termite species. frontiersin.org

Pheromonal Parsimony and Multifunctionality of Chemical Signals

The principle of pheromonal parsimony, where a single chemical compound elicits multiple distinct behavioral responses, is well-demonstrated by this compound in termites. This compound notably serves as both a trail-following pheromone for workers and a sex pheromone for alates (winged reproductives) in several species. frontiersin.orgucr.edu The specific behavioral outcome is often dependent on the context, including the concentration of the pheromone and the caste of the receiving individual. frontiersin.org

In its role as a trail pheromone, this compound guides foraging workers from the nest to food sources. frontiersin.org Studies on Reticulitermes hesperus have shown that workers exhibit optimal trail-following behavior at a concentration of 10 fg/cm. researchgate.netnih.gov Interestingly, concentrations above 10 pg/cm can become repellent to workers, indicating a finely tuned dose-dependent response. researchgate.netnih.gov This compound is secreted from the sternal gland of workers and laid on the substrate to create chemical trails that recruit and orient nestmates.

In the context of reproduction, this compound functions as a sex attractant. In the fungus-growing termite Pseudacanthotermes spiniger, the compound is released by female alates from their sternal glands to attract males. frontiersin.org While present in both sexes, it is found in significantly higher quantities in females. frontiersin.org In Reticulitermes santonensis, this alcohol elicits trail-following in both male and female alates at low concentrations, but at higher concentrations, it specifically attracts male alates for mating. This context-dependent multifunctionality suggests that termites can derive different meanings from the same chemical signal based on its concentration and the behavioral state of the receiver.

The dual-use of this compound is a clear example of evolutionary efficiency in chemical communication. By co-opting a pre-existing signal for a new function, termite societies can convey complex information with a limited chemical vocabulary. This parsimony is evident in several species where the compound is used alone for both trail-following and sex-pairing. frontiersin.org In other cases, it may be part of a more complex blend for one function but used alone for another. frontiersin.org For instance, in Cornitermes cumulans, it is used alone as a trail pheromone but is combined with (E)-nerolidol to function as a sex-pairing pheromone. frontiersin.org

Table 1: Multifunctionality of this compound in Select Termite Species

Species Pheromone Function Responding Caste(s) Behavioral Response Concentration Dependence
Reticulitermes hesperus Trail-following Workers, Secondary Reproductives Orientation, Arrestment Optimal at 10 fg/cm; repellent >10 pg/cm researchgate.netnih.gov
Mating Behavior Male Alates Arrestment Acts as an arrestant at 5 ng/cm² nih.gov
Pseudacanthotermes spiniger Sex Pheromone Males Attraction, Excitation Higher concentration from females frontiersin.org
Trail-following (hypothesized) Workers Trail-following Detected at extremely low concentrations frontiersin.org
Reticulitermes santonensis Trail-following Workers, Alates (both sexes) Trail-following Elicited at low concentrations ucr.edu
Sex Pheromone Male Alates Sex Attraction Elicited at high concentrations ucr.edu
Cornitermes bequaerti Trail & Sex Pheromone Workers, Alates Trail-following, Mating Used alone for both functions frontiersin.orgucr.edu

Evolution of Pheromone Receptors and Olfactory Perception Mechanisms

The perception of chemical signals like this compound is a critical component of termite social organization. This process begins at the peripheral sensory organs, primarily the antennae, which are equipped with various types of sensilla housing olfactory sensory neurons (OSNs). frontiersin.orgresearchgate.net These neurons express specific chemosensory receptors that bind to odorant molecules.

The molecular basis of olfaction in termites, as in other insects, involves several large families of receptor proteins, including Odorant Receptors (ORs), Ionotropic Receptors (IRs), and Gustatory Receptors (GRs). frontiersin.orgelifesciences.orgnih.gov Insect ORs are particularly noteworthy as they form a complex with a highly conserved co-receptor known as Orco. nih.gov The Orco protein is essential for the proper function and localization of the ligand-binding ORs, forming a ligand-gated ion channel. nih.gov Knockdown of the Orco gene in termites has been shown to impair crucial behaviors like nestmate discrimination and trail-following, underscoring its fundamental role in olfaction. nih.gov

Despite the importance of this compound, the specific odorant receptor(s) responsible for its detection in termites have not yet been definitively identified and characterized. The study of termite chemosensory genes is an active field of research, and while receptors for other pheromones, such as the trail pheromone neocembrene, have been identified in species like Prorhinotermes simplex, the receptor for dodecatrienol (B1260970) remains elusive. elifesciences.orgelifesciences.org

Phylogenetic analyses of chemosensory gene families in termites have revealed Isoptera-specific expansions with a conserved orthologous pattern, suggesting the existence of conserved olfactory functions across different termite lineages. frontiersin.org However, termites appear to have a less diverse repertoire of ORs compared to eusocial Hymenoptera (ants and bees), which contradicts the general paradigm that eusociality drives an expansion in the number of ORs. elifesciences.orgelifesciences.org This suggests that termites may have followed a different evolutionary path for their chemical communication systems, possibly relying more on other receptor families like IRs, which are particularly abundant in termites. elifesciences.orgelifesciences.org

Future research involving techniques such as in-situ hybridization, single-sensillum recording, and heterologous expression systems will be crucial to deorphanize the specific receptors for this compound. Identifying these receptors will not only illuminate the molecular mechanisms of its perception but also provide deeper insights into the evolution of pheromone detection and the divergence of chemical communication pathways across termite species.

Phylogenetic Distribution and Conservation of this compound Use Across Termite Lineages

The use of this compound as a key chemical signal is remarkably widespread across different termite families, indicating a deep evolutionary origin and significant conservation. This compound has been identified as a trail-following and/or sex pheromone in species belonging to both "lower" and "higher" termite families. frontiersin.org

Its presence is well-documented in the family Rhinotermitidae (subterranean termites), including numerous species within the genera Reticulitermes and Coptotermes. frontiersin.orgelifesciences.org Furthermore, it is also utilized by species in the family Termitidae, which is considered one of the more evolutionarily derived termite families. frontiersin.org For example, it serves as a sex pheromone in the higher fungus-growing termite Pseudacanthotermes spiniger (subfamily Macrotermitinae) and as a dual-purpose pheromone in Cornitermes bequaerti (subfamily Syntermitinae). frontiersin.orgfrontiersin.org

The shared use of this unsaturated alcohol by both the Rhinotermitidae and the Macrotermitinae (a subfamily of Termitidae) has been suggested as evidence reinforcing the idea of a phylogenetic proximity between these two groups. frontiersin.org This broad yet specific distribution suggests that the biosynthetic pathway for producing this compound and the corresponding neural circuitry for its perception may have been present in a common ancestor of these lineages.

While the core component is conserved, species-specificity in communication can be achieved by the addition of minor, species-specific compounds to the pheromone blend. frontiersin.orgfrontiersin.org For instance, while many Reticulitermes and Coptotermes species use this compound as their primary trail pheromone, they can still distinguish their own trails from those of closely related species, suggesting the presence of additional, yet-to-be-identified components that confer specificity. elifesciences.org In Coptotermes formosanus, a minor component, (Z,E,E)-dodecatrien-1-ol, has been identified alongside the major (Z,Z,E) isomer, which may contribute to this specificity. frontiersin.org Similarly, some species in the family Termitidae use multi-component trail pheromones where this compound is one of several active compounds. frontiersin.org

Table 2: Phylogenetic Distribution of this compound Use in Termites

Termite Family Genus/Species Pheromone Role(s)
Rhinotermitidae Reticulitermes (multiple species) Trail-following, Sex Pheromone frontiersin.orgelifesciences.org
Coptotermes (multiple species) Trail-following elifesciences.org
Heterotermes tenuis Trail-following (presumed)
Prorhinotermes simplex Minor trail pheromone component
Termitidae Pseudacanthotermes spiniger Sex Pheromone frontiersin.org
Pseudacanthotermes militaris Trail & Sex Pheromone frontiersin.org
Cornitermes bequaerti Trail & Sex Pheromone frontiersin.org
Cornitermes cumulans Trail & Sex Pheromone (with other components) frontiersin.org
Cornitermes silvestrii Sex Pheromone (with other components) frontiersin.org
Nasutitermes (some species) Trail Pheromone (with other components)

Mechanisms of Perception and Signal Transduction

Olfactory Receptor Neuron (ORN) Sensitivity and Selectivity to (Z,Z,E)-3,6,8-Dodecatrien-1-ol

The initial detection of this compound is mediated by specialized Olfactory Receptor Neurons (ORNs) located within hair-like structures called sensilla on the insect's antennae. These neurons exhibit remarkable sensitivity and selectivity to this specific compound, which is a key component of the trail-following pheromone in many species of subterranean termites.

The sensitivity of ORNs to this compound is evident from the extremely low concentrations at which it elicits behavioral responses. For instance, in the western subterranean termite, Reticulitermes hesperus, the minimal threshold concentration for inducing trail-following behavior is between 0.01 and 0.1 femtograms per centimeter (fg/cm). nih.govresearchgate.net Workers of this species show an optimal behavioral response at a concentration of 10 fg/cm, while concentrations above 10 picograms per centimeter (pg/cm) can become repellent, indicating a finely tuned dose-response relationship at the neuronal level. nih.govucr.edu

The following table summarizes the behavioral thresholds of various termite species to this compound, illustrating the high sensitivity of their respective ORNs.

SpeciesBehavioral Threshold (per cm of trail)Optimal Concentration (per cm of trail)
Reticulitermes hesperus0.01 - 0.1 fg10 fg
Reticulitermes virginicus10 fgNot specified
Coptotermes formosanus1 pgNot specified

Selectivity is another critical feature of the ORNs that detect this compound. These neurons must distinguish this specific molecule from a vast array of other volatile compounds in the environment. This selectivity is crucial for the integrity of the chemical communication channel. For example, while this compound is the major trail pheromone component for many Reticulitermes species, in the Formosan subterranean termite, Coptotermes formosanus, it is accompanied by a minor, species-specific component, (Z,E,E)-dodecatrien-1-ol. nih.gov The ORNs of C. formosanus are presumably tuned to detect this specific blend, contributing to species recognition and reproductive isolation. The high degree of specificity suggests that the olfactory receptors housed within these ORNs have binding pockets precisely shaped to accommodate the molecular structure of this compound.

Molecular Characterization of this compound Receptors (e.g., Odorant Receptors, ORCo)

At the molecular level, the detection of this compound is initiated by its interaction with Odorant Receptors (ORs). These are a large and diverse family of transmembrane proteins expressed on the dendritic membrane of ORNs. In insects, functional ORs are typically heterodimeric ion channels composed of a variable, ligand-binding OR subunit and a highly conserved co-receptor subunit known as Orco.

While the specific OR that binds to this compound has not yet been definitively identified in any termite species, the fundamental components of this receptor system have been characterized. Studies have successfully identified and characterized the Orco gene in several termite species, including Coptotermes formosanus and Reticulitermes chinensis. The Orco protein is primarily expressed in the antennae and is essential for olfaction. Silencing the Orco gene in termites has been shown to impair their ability to follow pheromone trails, which strongly indicates that an OR/Orco complex is responsible for the detection of this compound. nih.gov

The process of identifying the specific OR for a given ligand is known as deorphanization. Recently, a landmark study successfully deorphanized the first termite trail pheromone receptor, identifying the specific OR in the termite Prorhinotermes simplex that responds to its trail pheromone, neocembrene. nih.govelifesciences.orgelifesciences.orgbiorxiv.org This was achieved by expressing candidate ORs from the termite's antennal transcriptome in an in vitro system (the "empty neuron" system of Drosophila melanogaster) and then testing their response to a panel of semiochemicals. nih.govelifesciences.orgelifesciences.orgbiorxiv.org This methodology provides a clear roadmap for the future identification of the specific OR that binds to this compound. Given the conserved nature of trail pheromones in many termite species, it is plausible that the OR for this compound will also be a member of a conserved lineage of receptors.

Electrophysiological Response Pathways to this compound

The binding of this compound to its specific OR/Orco complex triggers the opening of the ion channel, leading to a depolarization of the ORN's membrane. This change in membrane potential generates a series of action potentials, or "spikes," which are the electrical signals that travel along the neuron's axon to the brain. The characteristics of these electrical responses can be studied using electrophysiological techniques.

A more precise technique for studying the response of individual ORNs is single-sensillum recording (SSR). wikipedia.org This method involves inserting a fine tungsten or glass microelectrode into a single olfactory sensillum to record the action potentials from the one to four ORNs typically housed within. wikipedia.org While specific SSR data for ORNs responding to this compound in termites has not yet been published, studies on other termite pheromones, such as neocembrene, have successfully used this technique. nih.govelifesciences.orgelifesciences.orgbiorxiv.org In these studies, SSR revealed that specific sensilla on the termite antenna contain ORNs that fire strongly in response to the pheromone. nih.govelifesciences.orgelifesciences.orgbiorxiv.org The response is typically dose-dependent, with an increase in spike frequency corresponding to an increase in the concentration of the pheromone. It is highly probable that specific sensilla on the antennae of termites like Reticulitermes hesperus house ORNs that are highly tuned to this compound and would exhibit similar robust and specific electrophysiological responses when studied with SSR.

Neural Processing of Pheromonal Cues within the Insect Brain

The electrical signals generated by the ORNs in response to this compound are transmitted to the primary olfactory center of the insect brain, the antennal lobe. The antennal lobe is a highly organized structure composed of spherical neuropils called glomeruli. A fundamental principle of olfactory coding in insects is that all ORNs expressing the same specific OR converge onto a single, identifiable glomerulus.

Therefore, the detection of this compound by a specific population of ORNs on the antenna leads to the activation of a corresponding, specific glomerulus in the antennal lobe. This creates a spatial map of the odor in the brain. While direct imaging of glomerular activation in response to this compound in termites has not yet been reported, the anatomical and functional organization of the termite antennal lobe is consistent with this model.

From the antennal lobe, the processed olfactory information is relayed by projection neurons to higher brain centers, most notably the mushroom bodies and the lateral horn. The mushroom bodies are crucial for olfactory learning and memory, while the lateral horn is thought to be involved in mediating innate behavioral responses to odors. The activation of this neural pathway by the perception of this compound ultimately leads to the characteristic trail-following behavior observed in many termite species. The consistent and reliable nature of this behavior suggests a hard-wired neural circuit from the specific glomeruli activated by this pheromone to the motor centers that control locomotion.

Applications in Advanced Pest Management Strategies

Research and Development of Pheromone-Based Monitoring Tools

The primary application of (Z,Z,E)-3,6,8-Dodecatrien-1-ol in pest management is in the creation of highly sensitive monitoring tools. Research has focused on understanding the precise behavioral responses of termites to this compound to optimize its use in detecting termite presence and activity.

Detailed studies on species such as Reticulitermes hesperus have established critical concentration thresholds for eliciting specific behaviors. For instance, the minimum concentration to induce a response in R. hesperus workers is between 0.01 and 0.1 femtograms per centimeter (fg/cm). nih.govucr.edu The optimal trail-following behavior for this species is observed at a concentration of 10 fg/cm. nih.govucr.edu Interestingly, concentrations exceeding 10 picograms per centimeter (pg/cm) become repellent, highlighting the dose-dependent nature of the termite response. nih.govucr.edu This detailed understanding is crucial for designing monitoring devices that effectively attract termites without inadvertently deterring them.

Similarly, research on Microcerotermes exiguus found that the optimal concentration for recruitment and orientation was approximately 1 pg/cm, a level of activity statistically comparable to trails laid by actual termites. scielo.sa.cr The compound's effectiveness at such minute quantities underscores its potential for use in long-lasting monitoring lures. scielo.sa.cr These monitoring tools, baited with the synthetic pheromone, can be strategically placed to detect termite colonies early, allowing for targeted intervention before significant structural damage occurs.

Behavioral Response of Termite Species to this compound
Termite SpeciesBehaviorEffective ConcentrationSource
Reticulitermes hesperusMinimal Response Threshold0.01 - 0.1 fg/cm nih.govucr.edu
Reticulitermes hesperusOptimal Trail-Following10 fg/cm nih.govucr.edu
Reticulitermes hesperusRepellent Effect>10 pg/cm nih.govucr.edu
Microcerotermes exiguusOptimal Recruitment & Orientation~1 pg/cm scielo.sa.cr

Integration of this compound in Attract-and-Control Paradigms

Beyond simple monitoring, this compound is a key component in the development of "attract-and-control" or "attracticide" strategies. This paradigm involves combining the powerful attractant properties of the pheromone with a slow-acting insecticide or a biological control agent. The goal is to lure foraging termites to a specific point—a bait station or trap—where they pick up the toxicant and transfer it back to the colony, leading to its eventual elimination.

Agent-Based Modeling and Simulation of Pheromone-Mediated Termite Behavior for Enhanced Control Strategies

To further refine and optimize control strategies, researchers are turning to computational tools like agent-based modeling (ABM). These models simulate the actions and interactions of autonomous agents—in this case, individual termites—to understand the behavior of the system as a whole. researchgate.net For termites, foraging behavior is largely governed by the deposition of and response to trail pheromones like this compound.

Researchers have constructed lattice models to simulate the development of the complex tunnel networks created by subterranean termites such as Coptotermes formosanus. researchgate.net These simulations incorporate rules based on termite behavior, including the laying and following of pheromone trails. By programming virtual termites to respond to simulated concentrations of this compound, these models can predict how a colony might explore a given area, locate food sources, and establish foraging pathways.

This predictive power is invaluable for pest management. For example, simulations can be used to:

Test the optimal placement and spacing of pheromone-baited monitoring stations or attract-and-control bait systems.

Predict how physical barriers or different soil types might affect foraging patterns.

Evaluate the potential effectiveness of a new control strategy before costly and time-consuming field trials.

By simulating pheromone-mediated behavior, agent-based models provide a powerful platform for designing and validating more efficient and effective termite control strategies. researchgate.net

Future Research Directions and Unanswered Questions

Elucidating Complete Biosynthetic Pathways and Regulatory Networks

A significant gap in the current understanding of (Z,Z,E)-3,6,8-dodecatrien-1-ol lies in its biological production. The complete biosynthetic pathway, including the enzymes and genetic regulatory networks responsible for its synthesis within termites, is yet to be fully elucidated. Future research must focus on identifying the precursor molecules and the series of enzymatic reactions that lead to the formation of this specific triene alcohol. Methodologies successfully used for other natural products, such as hydroxysafflor yellow A, could be adapted for this purpose. nih.govsciety.org This would involve a combination of transcriptomics to identify candidate genes in the sternal glands where the pheromone is produced, followed by functional characterization of the encoded enzymes (e.g., desaturases, reductases) through expression in heterologous systems like yeast or E. coli. nih.gov

Furthermore, understanding the regulatory networks that control the production of this compound is crucial. Research should investigate how internal physiological cues (like caste or age) and external environmental factors (such as food availability or predator presence) influence the upregulation or downregulation of the biosynthetic genes. This knowledge would not only provide fundamental insights into termite biology but could also offer novel targets for disrupting their chemical communication for pest management purposes.

Deeper Understanding of Interspecies and Inter-kingdom Chemical Communication Involving this compound

The role of this compound is well-established in intraspecies communication for trail-following in many termite species. frontiersin.orgprofessionalpestmanager.com However, its potential involvement in broader ecological signaling networks remains an open question. It is known that some predators, such as certain ant species, can "eavesdrop" on termite trail pheromones to locate their prey. aloki.hu Future studies should investigate the extent of this espionage across different ecosystems and predator guilds that interact with termites utilizing this specific pheromone.

Moreover, the possibility of inter-kingdom communication, where organisms from different biological kingdoms respond to the pheromone, warrants exploration. For instance, certain fungi or bacteria might use the pheromone as a cue to locate termite galleries, which represent a stable and nutrient-rich environment. Research in this area would require sophisticated field and laboratory experiments to test the behavioral and physiological responses of various organisms to pure this compound. This could reveal complex ecological relationships and dependencies mediated by this single chemical compound. nih.govprinceton.edu

Structural Biology of this compound Receptors and Ligand Binding

For a pheromone to elicit a behavioral response, it must be detected by specific receptors in the insect's antennae. While significant progress has been made in identifying odorant receptors (ORs) for other termite pheromones, such as neocembrene, the specific receptor(s) for this compound have not yet been deorphanized. nih.govelifesciences.orgresearchgate.netbiorxiv.org A primary goal for future research is to identify and characterize these receptors. This can be achieved by screening the antennal transcriptomes of relevant termite species for candidate OR genes and then functionally expressing them in systems like Drosophila olfactory neurons to test their response to the pheromone. nih.govelifesciences.orgnih.gov

Once identified, the structural biology of these receptors should be investigated. Determining the three-dimensional structure of the receptor, both alone and in complex with the this compound ligand, would provide invaluable insights into the molecular basis of its specificity and sensitivity. Techniques such as X-ray crystallography or cryo-electron microscopy, coupled with homology-based modeling and molecular dynamics simulations, could reveal the precise binding pocket and the conformational changes that occur upon ligand binding, leading to neuronal activation. elifesciences.orgbiorxiv.org This fundamental knowledge is a prerequisite for the rational design of novel analogues.

Ecological Impacts of Anthropogenic Introduction of Pheromones on Termite Populations and Ecosystems

The use of synthetic pheromones, including this compound, in pest management strategies is a promising avenue, but it necessitates a thorough evaluation of the potential ecological consequences. microservices.es The large-scale introduction of a potent semiochemical into an environment could have unintended effects on both target and non-target species. Future research must address the ecological impact of such introductions. imili.orgresearchgate.net

Studies should investigate whether the synthetic pheromone disrupts the foraging behavior of non-target termite species or other insects that might share similar receptor sensitivities. There is also the question of how sustained exposure to high concentrations of the pheromone might drive evolutionary changes in termite populations, potentially leading to resistance. Furthermore, termites are crucial ecosystem engineers, responsible for nutrient cycling and soil conditioning. nih.govmiami.edu Research is needed to determine if pheromone-based control strategies that decimate local termite populations could have cascading negative effects on soil health and the broader ecosystem. Long-term ecological monitoring in areas where synthetic pheromones are deployed will be essential to ensure their sustainable and environmentally responsible use. imili.org

Q & A

Basic Research Questions

Q. What experimental methods are recommended for isolating and characterizing (Z,Z,E)-3,6,8-Dodecatrien-1-ol from termite secretions?

  • Methodology : Use solvent extraction (e.g., hexane or dichloromethane) followed by purification via column chromatography. Confirm structure using gas chromatography-mass spectrometry (GC-MS) for volatile analysis and nuclear magnetic resonance (NMR) for stereochemical confirmation. Cross-validate with synthetic standards if available .
  • Key Data : The compound’s molecular formula (C₁₂H₂₀O) and lipid classification (FOH 12:3, LMFA05000058) are critical for identification .

Q. How can researchers confirm the trail-following pheromone activity of this compound in termites?

  • Methodology : Conduct bioassays using Y-tube olfactometers or field trails with filter paper impregnated with synthetic pheromone. Compare worker termite responses to natural secretions and synthetic analogs. Quantify trail fidelity (e.g., path straightness, recruitment rate) .
  • Note : Ensure pheromone concentrations mimic natural levels (e.g., 10⁻⁶–10⁻⁸ g/cm²) to avoid artificial saturation effects .

Q. What analytical techniques are suitable for distinguishing this compound from its geometric isomers?

  • Methodology : Use chiral-phase GC or high-performance liquid chromatography (HPLC) with polarimetric detection. Compare retention times and optical rotation values against synthesized isomers (e.g., Eya et al., 1990 synthesized all 8 geometric isomers) .
  • Challenge : Isomers like (Z,E,Z) or (E,Z,Z) may co-elute; tandem MS/MS or derivatization (e.g., acetylation) can enhance resolution .

Advanced Research Questions

Q. How does this compound mediate interspecific communication in sympatric termite species (e.g., Reticulitermes santonensis vs. R. grassei)?

  • Methodology : Perform cross-species bioassays to test pheromone specificity. Combine electrophysiological recordings (e.g., electroantennography) to map receptor sensitivity. Analyze cuticular hydrocarbon profiles to rule out confounding cues .
  • Contradictions : Some species exhibit overlapping responses despite divergent pheromone compositions; phylogenetic analysis of termite chemoreceptors may resolve these ambiguities .

Q. What synthetic strategies minimize byproducts during the laboratory-scale production of this compound?

  • Methodology : Use stereoselective Wittig or Horner-Wadsworth-Emmons reactions to control double-bond geometry. Employ protecting groups (e.g., TBS ethers) for hydroxyl stability. Optimize catalytic hydrogenation conditions to avoid over-reduction .
  • Data : Eya et al. (1990) achieved 85% purity for the target isomer using Grignard coupling followed by chromatographic separation .

Q. How does juvenile hormone (JH) signaling interact with pheromone biosynthesis in termite castes?

  • Methodology : Administer JH analogs (e.g., methoprene) to workers or alates and monitor pheromone gland transcriptomes via RNA-seq. Quantify pheromone titers using LC-MS/MS. Compare results across castes to identify caste-specific regulatory pathways .
  • Challenge : JH effects may vary seasonally; replicate experiments under controlled photoperiod and temperature .

Data Contradictions and Resolution

Q. Conflicting reports on the dual role of this compound as both a trail and sex pheromone—how to address this?

  • Analysis : In Pseudacanthotermes spiniger, the compound primarily functions as a sex pheromone, while in Reticulitermes spp., it guides foraging. Conduct species-specific behavioral assays with alates vs. workers. Use RNA interference (RNAi) to silence candidate genes (e.g., GPCRs) and observe functional shifts .
  • Resolution : Context-dependent roles likely arise from receptor expression patterns or synergistic interactions with secondary compounds (e.g., trilinolein) .

Ecological and Evolutionary Considerations

Q. What ecological factors drive the conservation of this compound across termite lineages?

  • Methodology : Compare pheromone structures in basal (e.g., Zootermopsis) and derived termites (e.g., Macrotermes). Use molecular clock analysis to date pheromone biosynthetic gene clusters. Test stability under environmental stressors (e.g., UV exposure, microbial degradation) .
  • Hypothesis : High stereochemical specificity may reduce predation risk by mimicking plant volatiles .

Tables for Reference

Table 1 : Key Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₂₀O
Molecular Weight180.15 g/mol
Lipid ClassificationFOH 12:3 (LMFA05000058)
Boiling Point~250–270°C (estimated)

Table 2 : Termite Species with Documented Pheromone Activity

SpeciesPheromone RoleReference
Reticulitermes santonensisTrail-following
Pseudacanthotermes spinigerSex attraction
Zootermopsis nevadensisTrail and sex pheromone

Key Recommendations for Researchers

  • Stereochemical Precision : Always verify isomer purity using chiral chromatography or NMR.
  • Field Validation : Lab-based bioassays may not replicate natural conditions; conduct field trials in endemic termite habitats.
  • Interdisciplinary Collaboration : Integrate chemical ecology, genomics, and behavior studies to resolve multifunctional pheromone roles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.